molecular formula C9H16ClNO2 B6195585 rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride CAS No. 2740592-51-0

rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride

Cat. No.: B6195585
CAS No.: 2740592-51-0
M. Wt: 205.7
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Description

rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride: is a chemical compound with a complex structure that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Cyclization Reactions: Formation of the indole ring system through cyclization reactions.

    Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.

    Carboxylation: Introduction of the carboxylic acid group.

    Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the indole ring to more oxidized forms.

    Reduction: Further hydrogenation of any remaining double bonds.

    Substitution: Replacement of functional groups on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, altering their activity, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride
  • Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride

Uniqueness

rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride is unique due to its specific indole ring structure and the presence of the carboxylic acid and hydrochloride groups

Properties

CAS No.

2740592-51-0

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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